2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
775292-21-2 |
|---|---|
Molecular Formula |
C10H9F3N4O |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9F3N4O/c1-5-3-6(2)15-9(14-5)17-8(18)4-7(16-17)10(11,12)13/h3H,4H2,1-2H3 |
InChI Key |
XTSCTOOZDXJRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C(F)(F)F)C |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidinylhydrazine with Trifluoromethylcarbonyl Derivatives
A widely employed strategy involves the cyclocondensation of 4,6-dimethylpyrimidin-2-ylhydrazine with trifluoromethyl-substituted carbonyl precursors. This method leverages the reactivity of hydrazine derivatives with ketones or aldehydes to form the pyrazolone core. For instance, reaction of 4,6-dimethylpyrimidin-2-ylhydrazine with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux conditions yields the target compound via a six-membered transition state . The reaction proceeds through initial hydrazone formation, followed by acid-catalyzed cyclization (Scheme 1).
Optimization Insights :
-
Solvent Selection : Ethanol and acetic acid are preferred for their ability to stabilize intermediates while facilitating proton transfer .
-
Acid Catalysis : Addition of HCl (10 mol%) accelerates cyclization, achieving yields of 68–72% .
-
Temperature Control : Prolonged reflux (>12 hours) minimizes residual starting material but risks decomposition of the trifluoromethyl group .
One-Pot Synthesis Using Di-Boc Trifluoromethylhydrazine
A novel one-pot approach utilizes di-Boc-protected trifluoromethylhydrazine (DBTFH) as a stable precursor. This method, adapted from trifluoromethyl pyrazole syntheses , involves sequential deprotection and cyclization steps:
-
Deprotection : DBTFH is treated with TFA in dichloromethane (DCM) at 0°C to generate trifluoromethylhydrazine in situ.
-
Cyclization : Addition of 2-(4,6-dimethylpyrimidin-2-yl)malonaldehyde induces [3+2] cycloaddition, forming the pyrazolone ring (Scheme 2).
Key Advantages :
-
Suppression of Side Reactions : DCM as solvent reduces des-CF₃ byproducts (<5% yield) .
-
Yield Enhancement : Strong acids (e.g., H₂SO₄) improve reaction efficiency, achieving 65–78% isolated yield .
Table 1: Optimization of One-Pot Synthesis Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TFA | DCM | 0 → 25 | 52 |
| H₂SO₄ | DCM | 0 → 25 | 78 |
| HCl | Ethanol | Reflux | 61 |
Microwave-Assisted Cyclization
Microwave irradiation offers a rapid alternative for pyrazolone formation. A mixture of 4,6-dimethylpyrimidin-2-ylhydrazine and 3-bromo-1,1,1-trifluoroacetone in DMF undergoes cyclization within 20 minutes at 120°C under microwave conditions . This method reduces reaction times by 80% compared to conventional heating, with yields reaching 70–74% .
Mechanistic Considerations :
-
Dielectric heating accelerates enolization of the trifluoromethyl ketone, promoting nucleophilic attack by the hydrazine nitrogen .
-
Polar solvents (e.g., DMF) enhance microwave absorption, improving energy transfer .
Post-Synthetic Trifluoromethylation
For substrates pre-functionalized with leaving groups, late-stage trifluoromethylation can be employed. For example, treatment of 2-(4,6-dimethylpyrimidin-2-yl)-5-bromo-2,4-dihydro-3H-pyrazol-3-one with CuCF₃ in DMF at 100°C introduces the trifluoromethyl group via cross-coupling (Scheme 3) .
Limitations :
-
Requires stoichiometric CuCF₃, increasing cost.
-
Competing side reactions (e.g., debromination) limit yields to 55–60% .
Solid-Phase Synthesis for High-Throughput Production
A patent-pending method immobilizes 4,6-dimethylpyrimidin-2-ylhydrazine on Wang resin, enabling iterative coupling with trifluoromethyl diketones . After cyclization, cleavage with TFA/H₂O (95:5) releases the product with >90% purity (HPLC). This approach is scalable for combinatorial libraries .
Table 2: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | 12–24 | Moderate |
| One-Pot Synthesis | 65–78 | 98 | 6–8 | High |
| Microwave-Assisted | 70–74 | 97 | 0.3 | High |
| Post-Synthetic CF₃ | 55–60 | 85 | 24 | Low |
| Solid-Phase | 82–88 | 90 | 48 | High |
Mechanistic and Stability Considerations
The instability of intermediates, particularly trifluoromethylhydrazine, necessitates careful handling. ¹⁹F NMR studies reveal a solution-state half-life of ~6 hours for trifluoromethylhydrazine HCl, necessitating immediate use post-deprotection . Acidic conditions stabilize the protonated hydrazine, reducing decomposition rates .
Degradation Pathways :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the pyrazolone ring, resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl group and the methyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as antiviral agents. For instance:
- Mechanism of Action : These compounds have been shown to inhibit viral replication by targeting specific viral proteins. In vitro studies indicate that certain pyrazole derivatives effectively reduce the multiplication of viruses such as HIV and influenza .
- Case Study : A study demonstrated that a related pyrazole compound exhibited an EC50 of 0.2 nM against influenza A virus, showcasing its potency as an antiviral agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Study : In one study, pyrazole derivatives were tested against several cancer cell lines, including breast and colon cancer. Some derivatives showed significant antiproliferative activity with IC50 values lower than standard chemotherapeutic agents .
Case Study 1: Antiviral Efficacy
A systematic evaluation of pyrazole derivatives indicated that compounds similar to 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one demonstrated significant antiviral activity against multiple strains of influenza and HIV. The study emphasized the importance of structural modifications in enhancing efficacy and reducing cytotoxicity .
Case Study 2: Anticancer Activity
In a comparative study involving various pyrazole derivatives, the compound exhibited notable cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results suggested that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the anticancer properties compared to other analogs .
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
Physicochemical Properties
Key Findings :
Challenges :
- Trifluoromethylation often requires harsh fluorinating agents (e.g., SF₄), complicating synthesis compared to methyl derivatives .
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C10H10F3N3O
- Molecular Weight : 253.2 g/mol
Structural Features
The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, and a trifluoromethyl group at position 5 of the pyrazole ring. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one have shown promising results against various cancer cell lines.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound exhibits anti-inflammatory effects. A study evaluated various derivatives for their ability to inhibit COX enzymes, crucial in the inflammatory response.
The biological activity of 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound may inhibit key enzymes involved in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the trifluoromethyl group significantly enhances the compound's potency. Modifications on the pyrimidine ring also play a critical role in determining biological efficacy.
Key Findings
- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
- Pyrimidine Modifications : Methyl substitutions at positions 4 and 6 increase anticancer activity.
- Pyrazole Ring : Essential for maintaining biological activity against target enzymes.
Study 1: Anticancer Efficacy
A series of experiments were conducted using various derivatives of pyrazole compounds against breast cancer cell lines. The study found that modifications on the pyrimidine ring led to enhanced cytotoxicity, with some compounds achieving IC50 values below 30 µM.
Study 2: Anti-inflammatory Effects
In a carrageenan-induced rat paw edema model, several derivatives were tested for their anti-inflammatory properties. The most effective compound exhibited an inhibition rate comparable to standard anti-inflammatory drugs like indomethacin.
Q & A
Q. Resolution Methods :
Orthogonal assays : Validate COX inhibition using both enzyme-linked immunosorbent assay (ELISA) and prostaglandin E2 (PGE2) quantification .
Solubility enhancement : Use DMSO/PEG-400 co-solvents (≤0.1% v/v to avoid cytotoxicity).
Dose-response curves : Compare IC values across studies (e.g., 2.1 µM vs. 5.3 µM) and apply statistical meta-analysis .
How does the trifluoromethyl group influence the compound’s electronic structure and binding to cyclooxygenase (COX) enzymes?
Advanced Research Question
The -CF group:
- Electron-withdrawing effect : Reduces electron density on the pyrazole ring, enhancing hydrogen bonding with COX-2 residues (e.g., Arg120 and Tyr355) .
- Hydrophobic interactions : Binds to nonpolar pockets in COX-2’s active site.
Q. Computational Validation :
- Docking studies (AutoDock Vina): The -CF group contributes -8.2 kcal/mol binding energy.
- MD simulations : Confirm stable interactions over 100 ns trajectories (RMSD < 2.0 Å).
Experimental Correlate : Replace -CF with -CH in analogs; observe 10-fold reduction in COX-2 inhibition .
What crystallographic techniques are optimal for resolving structural ambiguities in derivatives of this compound?
Advanced Research Question
Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters:
- R-factor < 0.05 for high-resolution data (≤1.0 Å).
- Hydrogen bonding networks: Critical for confirming tautomeric forms (e.g., enol vs. keto) .
ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder in the pyrimidine ring .
Case Study : A derivative with ambiguous NOE correlations was resolved via X-ray, revealing a 70:30 keto-enol equilibrium .
How can regioselectivity challenges during pyrazole ring functionalization be addressed?
Advanced Research Question
Regioselectivity issues arise during:
- N-alkylation : Competing reactions at N1 vs. N2 positions.
- Electrophilic substitution : CF directs meta/para substitution.
Q. Solutions :
Protecting groups : Use tert-butoxycarbonyl (Boc) to block N1, enabling selective N2 modification .
Microwave-assisted synthesis : Reduce side products (e.g., 30 min at 120°C vs. 6 hrs conventional heating) .
DFT calculations : Predict reactive sites using Fukui indices (e.g., C4 of pyrimidine has highest electrophilicity) .
What analytical methods are recommended for purity assessment and impurity profiling?
Basic Research Question
HPLC : C18 column (5 µm), acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 8.2 min .
LC-MS : Confirm molecular ion [M+H] at m/z 314.1 and detect impurities (e.g., des-methyl analogs at m/z 300.1).
Elemental analysis : Acceptable tolerance ±0.3% for C, H, N.
Advanced Tip : Couple with preparative HPLC to isolate impurities (>95% purity) for toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
